Spectroscopic and Analytical Profile of 2-Amino-5-chloro-3-iodopyridine: A Technical Overview
Spectroscopic and Analytical Profile of 2-Amino-5-chloro-3-iodopyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-3-iodopyridine (CAS No. 211308-81-5) is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research.[1] Its trifunctional nature, featuring an amino group, a chloro substituent, and an iodo substituent on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in synthetic applications. This guide provides a summary of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and detailed experimental protocols for the analysis of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2-Amino-5-chloro-3-iodopyridine, the following tables summarize the predicted data based on its chemical structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, in addition to a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.5 - 8.0 | d |
| ~ 7.0 - 7.5 | d |
| ~ 5.0 - 6.0 | br s |
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¹³C NMR: The carbon NMR spectrum is predicted to display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are dependent on the nature of the directly attached atoms and the overall electronic distribution in the ring.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C-2 |
| ~ 80 - 85 | C-3 |
| ~ 145 - 150 | C-4 |
| ~ 120 - 125 | C-5 |
| ~ 140 - 145 | C-6 |
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Infrared (IR) Spectroscopy Data | |
| Frequency (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretch |
| 1640 - 1600 | N-H bend |
| 1590 - 1450 | C=C and C=N stretch |
| 1100 - 1000 | C-Cl stretch |
| 600 - 500 | C-I stretch |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion cluster.
| Mass Spectrometry (MS) Data | |
| m/z | Assignment |
| ~ 254 | [M]⁺ (for ³⁵Cl) |
| ~ 256 | [M+2]⁺ (for ³⁷Cl) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound such as 2-Amino-5-chloro-3-iodopyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-chloro-3-iodopyridine in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be one in which the compound is fully soluble.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
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Data Acquisition:
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For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
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For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.
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Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of 2-Amino-5-chloro-3-iodopyridine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
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Transfer the fine powder into a pellet press and apply pressure to form a thin, transparent pellet.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of 2-Amino-5-chloro-3-iodopyridine in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition:
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Introduce the sample into the mass spectrometer.
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Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
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For high-resolution mass spectrometry (HRMS), a more specialized instrument (e.g., TOF or Orbitrap) would be used to determine the exact mass and elemental composition.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This technical guide provides a framework for the spectroscopic analysis of 2-Amino-5-chloro-3-iodopyridine. While experimental data for this specific compound is not widely published, the predicted data and detailed protocols herein offer a solid foundation for researchers working with this and related molecules.
